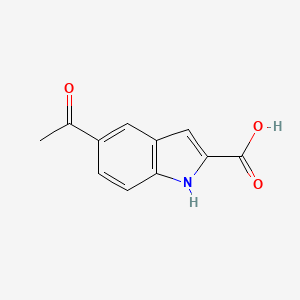

5-acetyl-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

5-acetyl-1H-indole-2-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Molecular Structure Analysis

The molecular structure of 5-acetyl-1H-indole-2-carboxylic acid consists of an indole core with an acetyl group at the 5th position and a carboxylic acid group at the 2nd position . The indole core is a heterocyclic compound that consists of a benzene ring fused to a pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-acetyl-1H-indole-2-carboxylic acid include a molecular weight of 203.194, a density of 1.4±0.1 g/cm3, a boiling point of 478.9±25.0 °C at 760 mmHg, and a flash point of 243.4±23.2 °C .Applications De Recherche Scientifique

Drug Development

5-acetyl-1H-indole-2-carboxylic acid is a valuable scaffold in drug development due to its indole core, which is a common structure in many therapeutic compounds. It has been explored for its potential in creating new integrase inhibitors, which are crucial in the treatment of viral infections such as HIV . The indole moiety’s ability to bind with high affinity to multiple receptors makes it a versatile pharmacophore for developing novel drugs with antiviral, anti-inflammatory, and anticancer properties .

Agriculture

In agriculture, indole derivatives, including 5-acetyl-1H-indole-2-carboxylic acid, are studied for their role as plant growth regulators. Indole-3-acetic acid, a plant hormone derived from tryptophan, is structurally related to this compound and is essential for plant growth and development. Research into indole derivatives can lead to the synthesis of new compounds that mimic or enhance the action of natural plant hormones .

Material Science

The indole structure is significant in material science for the development of novel materials with specific optical properties. Studies have shown that indole derivatives can be used to investigate excited state proton transfer in various solvents, which is a fundamental process in designing fluorescent materials and sensors .

Environmental Science

Environmental science benefits from the study of indole derivatives in understanding the fate and transport of bioactive compounds in the environment. These compounds can serve as models to study the environmental behavior of pharmaceuticals and personal care products, which are of growing concern due to their potential ecological impacts .

Biochemistry

In biochemistry, 5-acetyl-1H-indole-2-carboxylic acid can be used to study enzyme-substrate interactions, particularly those involving the indole ring. This research can provide insights into the metabolic pathways of indole-containing compounds and their physiological roles in organisms .

Pharmacology

Pharmacologically, indole derivatives are known for their broad spectrum of biological activities. They are investigated for their therapeutic potential in various diseases, including gastrointestinal and liver diseases. The gut microbiota’s role in converting tryptophan into indole and its derivatives has therapeutic implications for intestinal and liver health .

Orientations Futures

Propriétés

IUPAC Name |

5-acetyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6(13)7-2-3-9-8(4-7)5-10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPPDGXVPFOREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547227 | |

| Record name | 5-Acetyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-acetyl-1H-indole-2-carboxylic acid | |

CAS RN |

31380-57-1 | |

| Record name | 5-Acetyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

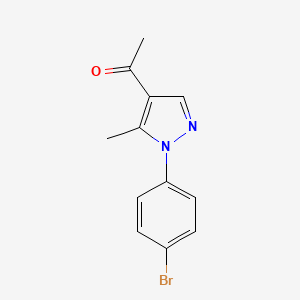

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)